

Synthesis of Thalidomide-O-PEG2-propargyl: A Detailed Protocol for PROTAC Development

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Compound of Interest

Compound Name: *Thalidomide-O-PEG2-propargyl*

Cat. No.: *B10814305*

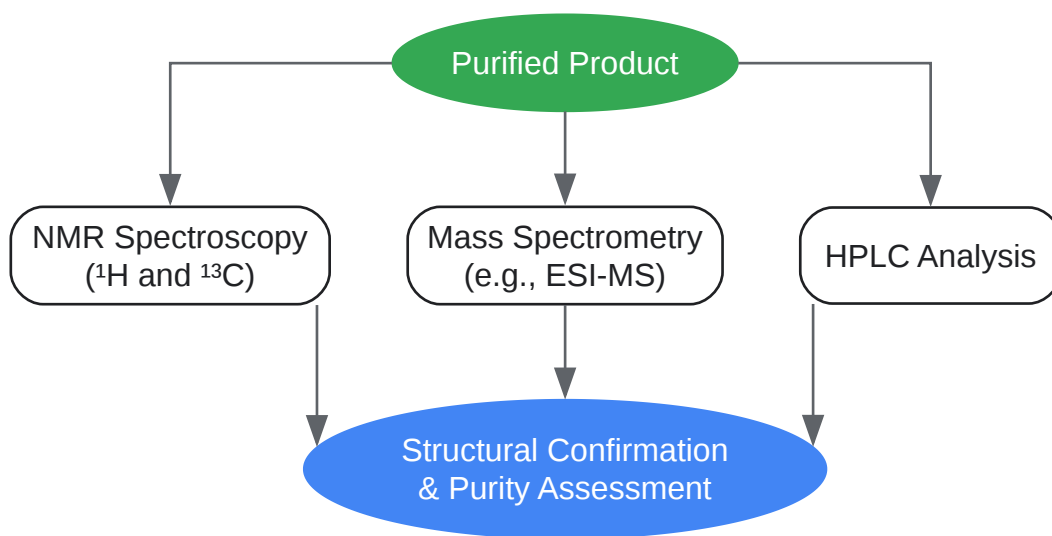
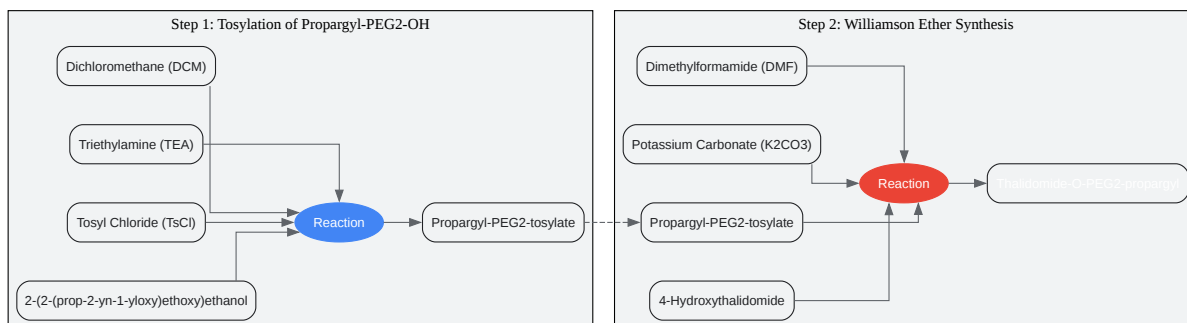
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For research, scientific, and drug development professionals, this document provides a comprehensive guide to the synthesis of **Thalidomide-O-PEG2-propargyl**, a key bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This protocol details a robust two-step synthetic procedure, starting from commercially available precursors, and includes methods for purification and characterization of the final product and its intermediate.

Thalidomide-O-PEG2-propargyl is a crucial building block in PROTAC technology. It incorporates the thalidomide moiety, which effectively recruits the E3 ubiquitin ligase Cereblon (CRBN), connected to a short polyethylene glycol (PEG2) linker that terminates in a propargyl group. This terminal alkyne allows for the convenient and efficient attachment of a target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Synthetic Strategy Overview

The synthesis of **Thalidomide-O-PEG2-propargyl** is achieved through a two-step process. The first step involves the tosylation of the commercially available 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol to create a reactive intermediate, Propargyl-PEG2-tosylate. The second step is the coupling of this tosylated linker with 4-hydroxythalidomide via a Williamson ether synthesis to yield the final product.



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